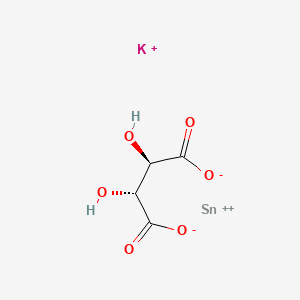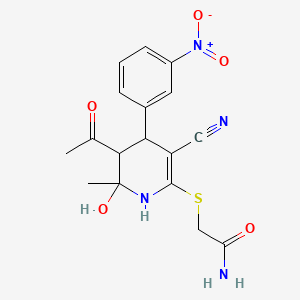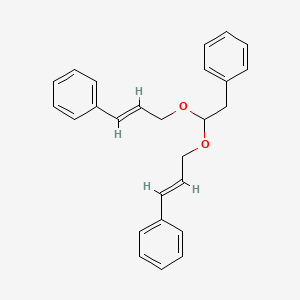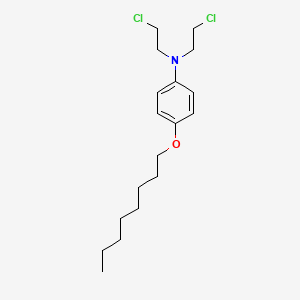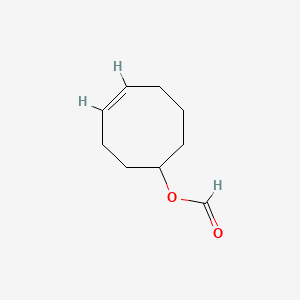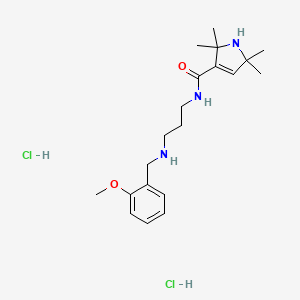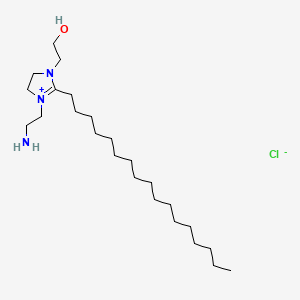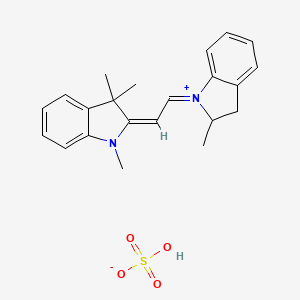
Calcium bis(didodecylbenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(didodecylbenzenesulphonate) is a chemical compound with the molecular formula C36H58CaO6S2. It is a type of calcium salt derived from dodecylbenzenesulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial applications, particularly as a detergent and emulsifier .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of calcium bis(didodecylbenzenesulphonate) typically involves a neutralization reaction between dodecylbenzenesulfonic acid and a calcium base such as calcium hydroxide or calcium carbonate. The reaction is carried out in a solvent like methanol, which helps to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
In an industrial setting, the reaction mixture is often subjected to a series of steps to purify the product. This includes sedimentation, where the reaction mixture is allowed to settle, and the upper layer is separated and concentrated to remove solvents and water. The lower layer, containing impurities, is filtered and the filtrate is recycled back into the process .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(didodecylbenzenesulphonate) primarily undergoes neutralization reactions due to its surfactant nature. It can react with acids to form salts and water. It does not typically engage in oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions
The common reagents used in reactions involving calcium bis(didodecylbenzenesulphonate) include strong acids like hydrochloric acid or sulfuric acid. The reactions are usually carried out at room temperature and in aqueous solutions .
Major Products Formed
The major products formed from these reactions are typically salts and water. For example, reacting with hydrochloric acid would produce calcium chloride and water .
Applications De Recherche Scientifique
Calcium bis(didodecylbenzenesulphonate) has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in the formulation of biological detergents for cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of calcium bis(didodecylbenzenesulphonate) is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This is particularly useful in emulsification processes where oil and water phases need to be mixed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium dodecylbenzenesulfonate: Similar in structure but with a single dodecylbenzenesulfonate group.
Sodium dodecylbenzenesulfonate: A sodium salt variant with similar surfactant properties.
Magnesium dodecylbenzenesulfonate: A magnesium salt variant used in similar applications.
Uniqueness
Calcium bis(didodecylbenzenesulphonate) is unique due to its dual dodecylbenzenesulfonate groups, which enhance its surfactant properties compared to its single-group counterparts. This makes it more effective in applications requiring strong emulsifying and detergent capabilities .
Propriétés
Numéro CAS |
29299-35-2 |
|---|---|
Formule moléculaire |
C60H106CaO6S2 |
Poids moléculaire |
1027.7 g/mol |
Nom IUPAC |
calcium;2,3-didodecylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Ca/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2 |
Clé InChI |
BCBMWLMZWGMGOM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


